3-Chloro-6-cyclobutylpyridazine

Übersicht

Beschreibung

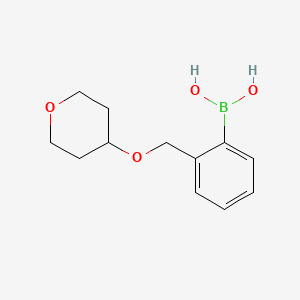

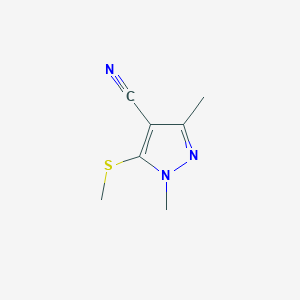

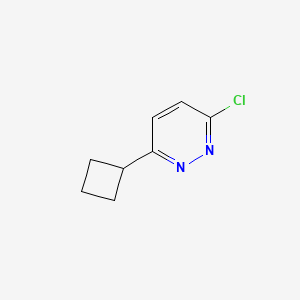

3-Chloro-6-cyclobutylpyridazine is a chemical compound with the CAS Number: 1255098-99-7 . It has a molecular weight of 168.63 and a linear formula of C8H9ClN2 . It is a light-red to brown solid at room temperature .

Molecular Structure Analysis

The molecular structure of 3-Chloro-6-cyclobutylpyridazine is represented by the linear formula C8H9ClN2 . This indicates that the compound contains eight carbon atoms, nine hydrogen atoms, one chlorine atom, and two nitrogen atoms .Physical And Chemical Properties Analysis

3-Chloro-6-cyclobutylpyridazine is a light-red to brown solid at room temperature . It has a molecular weight of 168.63 and a linear formula of C8H9ClN2 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reaction Mechanisms

- 3-Chloro-6-cyclobutylpyridazine has been explored in the context of chemical synthesis, particularly in reactions involving carbon nucleophiles. Rykowski et al. (2000) demonstrated a novel route to functionalized 3-aminopyridazines using this compound, employing an ANRORC mechanism which involves nucleophile addition, ring opening, and intramolecular ring closure (Rykowski, Wolińska, & Plas, 2000).

Pharmacological Research

- Dolle et al. (1997) identified 3-chloro-6-arylpyridazines, a class related to 3-Chloro-6-cyclobutylpyridazine, as novel interleukin-1β converting enzyme (ICE) inhibitors. They are irreversible inhibitors and exhibit a unique structure-activity relationship, contributing to our understanding of non-peptide ICE inhibitors (Dolle et al., 1997).

Crystal Structure Analysis

- Ather et al. (2010) studied the crystal structure of a derivative of 3-Chloro-6-cyclobutylpyridazine, providing insights into the molecular arrangement and intermolecular interactions. This research aids in understanding the physical and chemical properties of pyridazine derivatives (Ather, Tahir, Khan, & Athar, 2010).

DNA Interaction and Anticancer Research

- Research by Huang et al. (2016) on chloro terpyridyl Ru(ii) complexes, related to 3-Chloro-6-cyclobutylpyridazine, highlights their potential as DNA intercalative and covalent binding anticancer agents. This study contributes to the development of new anticancer drugs that target DNA replication and transcription (Huang et al., 2016).

Electrophilic Substitution Reactions

- Sengmany et al. (2007) reported an electrochemical method for preparing aryl- and heteroarylpyridazines using 3-Chloro-6-cyclobutylpyridazine. This method is pivotal for synthesizing functionalized pyridazines in organic chemistry and pharmaceutical research (Sengmany et al., 2007).

Spectroscopic Analysis

- Chamundeeswari et al. (2013) conducted a detailed spectroscopic analysis of 3-chloro-6-methoxypyridazine, closely related to 3-Chloro-6-cyclobutylpyridazine. Their work provides valuable information on the molecular structure and electronic properties of such compounds (Chamundeeswari, Samuel, & Sundaraganesan, 2013).

Safety and Hazards

The safety information for 3-Chloro-6-cyclobutylpyridazine includes several hazard statements: H302, H315, H320, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Wirkmechanismus

Target of Action

It’s known that this compound is a pyridazine derivative , and such compounds often interact with various enzymes and receptors in the body

Mode of Action

As a pyridazine derivative, it may interact with its targets by forming bonds and altering their function . The specific interactions and resulting changes would depend on the nature of the target and the chemical structure of 3-Chloro-6-cyclobutylpyridazine.

Biochemical Pathways

Pyridazine derivatives can affect various biochemical pathways depending on their specific targets

Result of Action

The effects would depend on the compound’s targets and mode of action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-6-cyclobutylpyridazine. Factors such as temperature, pH, and the presence of other compounds can affect how 3-Chloro-6-cyclobutylpyridazine interacts with its targets and its overall stability

Eigenschaften

IUPAC Name |

3-chloro-6-cyclobutylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-8-5-4-7(10-11-8)6-2-1-3-6/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXORSADDKVRTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-cyclobutylpyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1454607.png)

![Methyl 3-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1454609.png)

![(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1454610.png)

![1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1454618.png)